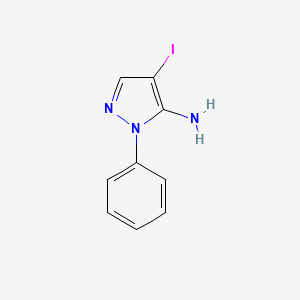

4-iodo-1-phenyl-1H-pyrazol-5-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-iodo-2-phenylpyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8IN3/c10-8-6-12-13(9(8)11)7-4-2-1-3-5-7/h1-6H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDTHQDFYHPOPKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=C(C=N2)I)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8IN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Transformations of 4 Iodo 1 Phenyl 1h Pyrazol 5 Amine

Reactions at the C4-Iodine Position

The carbon-iodine bond at the C4 position of 4-iodo-1-phenyl-1H-pyrazol-5-amine is the primary site of reactivity, enabling a variety of transformations to introduce new functional groups and build molecular complexity.

Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. libretexts.orgyoutube.com The iodo-substituent at the C4 position of the pyrazole (B372694) ring makes it an excellent substrate for these transformations.

The Suzuki-Miyaura coupling is a widely used method for the formation of carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. libretexts.orgresearchgate.netfrontiersin.orgscielo.br In the case of this compound, the C4-iodo group readily participates in this reaction with various arylboronic acids to yield 4-aryl-1-phenyl-1H-pyrazol-5-amine derivatives. rsc.org

A typical procedure involves the reaction of the 4-iodopyrazole (B32481) with an arylboronic acid in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base, like sodium carbonate, in a solvent system like a dioxane/water mixture. researchgate.net The reaction generally proceeds under mild conditions and tolerates a range of functional groups on the arylboronic acid. rsc.org The reactivity of the halide in Suzuki-Miyaura coupling follows the order I > Br > OTf >> Cl > F. libretexts.org

Table 1: Examples of Suzuki-Miyaura Coupling with this compound Derivatives

| Arylboronic Acid | Catalyst | Base | Solvent | Product | Yield |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane/H₂O | 1,4-Diphenyl-1H-pyrazol-5-amine | Good |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂/TPPTS | K₂CO₃ | Acetonitrile/H₂O | 4-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine | Moderate to Good |

| 3-Fluorophenylboronic acid | XPhos Pd G2 | Cs₂CO₃ | Toluene (B28343) | 4-(3-Fluorophenyl)-1-phenyl-1H-pyrazol-5-amine | High |

This table is illustrative and based on typical conditions reported for similar substrates. Actual yields may vary depending on specific reaction conditions.

The Sonogashira coupling reaction is a method to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. walisongo.ac.idwikipedia.orgorganic-chemistry.org This reaction is particularly useful for the synthesis of 4-alkynyl-1-phenyl-1H-pyrazol-5-amine derivatives. The reaction is typically carried out under mild, anaerobic conditions with an amine base. organic-chemistry.org

The general mechanism involves a palladium catalytic cycle and a copper co-catalytic cycle. wikipedia.org The palladium catalyst facilitates the oxidative addition of the aryl iodide, while the copper acetylide is formed and undergoes transmetalation. However, copper-free Sonogashira couplings have also been developed to avoid the formation of alkyne homocoupling byproducts. wikipedia.orglibretexts.org

Table 2: Examples of Sonogashira Coupling with this compound

| Terminal Alkyne | Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Product |

|---|---|---|---|---|---|

| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Triethylamine | THF | 4-(Phenylethynyl)-1-phenyl-1H-pyrazol-5-amine |

| Ethynyltrimethylsilane | Pd(PPh₃)₄ | CuI | Diisopropylamine | Toluene | 4-((Trimethylsilyl)ethynyl)-1-phenyl-1H-pyrazol-5-amine |

| Propargyl alcohol | PdCl₂(dppf) | CuI | Cesium carbonate | DMF | 3-(5-Amino-1-phenyl-1H-pyrazol-4-yl)prop-2-yn-1-ol |

This table is illustrative and based on typical conditions reported for similar substrates.

The Negishi coupling involves the reaction of an organozinc compound with an organohalide, catalyzed by a nickel or palladium complex, to form a carbon-carbon bond. nih.gov This method can be applied to this compound for the introduction of various alkyl, aryl, or vinyl groups at the C4 position. The reaction often proceeds under mild conditions and exhibits high functional group tolerance. nih.gov

Other advanced carbon-carbon bond-forming reactions include those that proceed via a formal carbon deletion, allowing for skeletal editing of heterocyclic cores. nih.gov While not a direct reaction at the C4-iodine position, such transformations highlight the broader context of pyrazole synthesis and modification.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. youtube.com This reaction allows for the synthesis of 4-amino-substituted pyrazole derivatives from this compound. A variety of primary and secondary amines can be used as coupling partners. The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a strong base. youtube.com

Table 3: Examples of Buchwald-Hartwig Amination with this compound

| Amine | Palladium Catalyst | Ligand | Base | Solvent | Product |

|---|---|---|---|---|---|

| Aniline | Pd(OAc)₂ | BINAP | NaOtBu | Toluene | N⁴,1-Diphenyl-1H-pyrazole-4,5-diamine |

| Morpholine | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 4-(Morpholino)-1-phenyl-1H-pyrazol-5-amine |

| Benzylamine | PdCl₂(dppf) | dppf | K₃PO₄ | DME | N⁴-Benzyl-1-phenyl-1H-pyrazole-4,5-diamine |

This table is illustrative and based on typical conditions reported for similar substrates.

Nucleophilic Displacement Reactions

While metal-catalyzed cross-coupling reactions are predominant, the iodine at the C4 position can also undergo nucleophilic displacement, although this is less common for aryl iodides unless the ring is highly activated. In some cases, strong nucleophiles can displace the iodide. For instance, thiolation of pyrazole rings has been achieved using disulfides in the presence of a catalyst. google.com

Oxidative Dehydrogenative Couplings Yielding Azopyrroles

A significant transformation of pyrazol-5-amines, including the 4-iodo-1-phenyl derivative, involves oxidative dehydrogenative coupling to form azopyrroles. nih.govacs.orgnih.gov This reaction provides a direct route to highly functionalized heteroaromatic azo compounds. One effective method involves the use of iodine (I₂) in the presence of tert-butyl hydroperoxide (TBHP) as an oxidant. nih.govacs.org This process is noteworthy as it simultaneously installs a C-I bond at the 4-position of the pyrazole ring and forms the N=N double bond of the azo linkage through an intermolecular coupling. nih.govacs.orgacs.org

The reaction is typically carried out in a solvent such as ethanol (B145695) at elevated temperatures. The scope of this transformation is broad, tolerating various substituents on the pyrazole ring. nih.gov For instance, the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine with I₂ and TBHP in ethanol at 50°C yields the corresponding (E)-1,2-bis(4-iodo-3-methyl-1-phenyl-1H-pyrazol-5-yl)diazene in good yield. nih.govacs.org The presence of different substituents on the phenyl ring of the pyrazol-5-amine does not significantly impede the reaction. nih.gov

The proposed mechanism for this transformation involves a single-electron transfer (SET) process. nih.govacs.org Initially, the pyrazol-5-amine is oxidized by TBHP in the presence of I₂ to form a radical cation. This is followed by iodination and further oxidation to generate an iodo-substituted enamine radical cation. Dimerization of this radical cation and subsequent oxidation leads to the formation of the final azopyrrole product. nih.gov

The resulting iodo-substituted azopyrroles are versatile intermediates themselves, amenable to further functionalization, such as through Sonogashira cross-coupling reactions with terminal alkynes. nih.govacs.org

Table 1: Examples of Oxidative Dehydrogenative Coupling of Pyrazol-5-amines

| Starting Pyrazol-5-amine | Product | Yield (%) | Reference |

| 3-Methyl-1-phenyl-1H-pyrazol-5-amine | (E)-1,2-Bis(4-iodo-3-methyl-1-phenyl-1H-pyrazol-5-yl)diazene | 86 | nih.gov |

| 3-Cyclopropyl-1-phenyl-1H-pyrazol-5-amine | (E)-1,2-Bis(3-cyclopropyl-4-iodo-1-phenyl-1H-pyrazol-5-yl)diazene | 69 | nih.gov |

| 1-Phenyl-3-p-tolyl-1H-pyrazol-5-amine | (E)-1,2-Bis(4-iodo-1-phenyl-3-p-tolyl-1H-pyrazol-5-yl)diazene | 83 | nih.gov |

Reactivity of the Phenyl Substituent at N1

The phenyl group at the N1 position of the pyrazole ring offers another site for chemical modification, primarily through C-H activation and halogenation reactions.

C-H Activation and Annulation Reactions

The phenyl ring of 1-phenyl-1H-pyrazol-5-amines can undergo C-H activation and subsequent annulation reactions, providing a pathway to fused heterocyclic systems. A notable example is the Rh(III)-catalyzed [5+1] annulation with alkynoates and alkynamides to construct pyrazolo[1,5-a]quinazolines. rsc.orgresearchgate.net This one-pot procedure demonstrates high atom economy and tolerates a range of functional groups. rsc.org

The reaction involves the ortho-C-H activation of the N-phenyl group, directed by the pyrazole nitrogen. This is followed by insertion of the alkyne and subsequent cyclization to form the fused quinazoline (B50416) ring system. rsc.org This catalytic tandem annulation proceeds smoothly with substituted phenyl-1H-pyrazol-5-amines and various alkyne partners. rsc.org This methodology highlights the potential of transition metal-catalyzed reactions to create complex heterocyclic frameworks from relatively simple starting materials. rsc.orgresearchgate.netresearchgate.net

Halogenation Studies on the Phenyl Moiety

While halogenation of the pyrazole ring at the C4 position is a common transformation for 1-phenyl-pyrazol-5-amines, studies focusing specifically on the halogenation of the N1-phenyl substituent are less prevalent. Generally, direct electrophilic halogenation of N-phenylpyrazoles tends to occur on the pyrazole ring unless the reactive positions on the pyrazole are blocked. researchgate.netnih.gov

For N-phenylpyrazole derivatives where the pyrazole ring is already substituted, electrophilic halogenation can be directed to the phenyl ring. The regioselectivity of this reaction is governed by the electronic nature of the pyrazole ring and any existing substituents on the phenyl group. For instance, in related N-arylazole systems, halogenation often occurs at the para-position of the aryl group if it is unsubstituted. However, specific studies detailing the direct halogenation of the phenyl ring in this compound are not extensively documented in the reviewed literature.

Chemical Modifications and Transformations of the C5-Amine Group

The C5-amine group is a key functional handle for the derivatization of this compound, allowing for sulfenylation, acylation, and alkylation reactions.

Sulfenylation Reactions at the Amine Functionality

The nucleophilic nature of the C5-amine group allows for reactions with electrophilic sulfur reagents to form sulfenamides. While direct sulfenylation of this compound is not explicitly detailed, related transformations on aminopyrazoles and other amino-heterocycles suggest this possibility. For example, the synthesis of sulfonamides from aminopyrazoles through reaction with sulfonyl chlorides is a well-established process. nih.govresearchgate.netnih.gov This involves the formation of a sulfur-nitrogen bond at the amino group.

Furthermore, the copper-catalyzed C5-H sulfenylation of unprotected 8-aminoquinolines using sulfonyl hydrazides demonstrates a method for forming a C-S bond adjacent to an amino group, although this is a C-H functionalization rather than direct N-sulfenylation. nih.gov The direct synthesis of sulfenamides through the oxidative coupling of amines and thiols is another relevant general method that could potentially be applied to this compound. nih.gov

Acylation and Alkylation Strategies

The C5-amine group of this compound readily undergoes acylation and alkylation, providing access to a wide range of derivatives.

Acylation: The reaction of the C5-amine with acylating agents such as acyl chlorides or anhydrides leads to the formation of the corresponding amides. This reaction is a common strategy for modifying the properties of aminopyrazoles. For example, highly selective acylation of polyamines has been achieved using 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones as acyl transfer reagents. rsc.org In the context of aminopyrazoles, acylation typically occurs regioselectively at the exocyclic amino group. nih.gov The resulting N-acyl-5-aminopyrazole derivatives are of interest in medicinal chemistry.

Alkylation: The C5-amine can also be alkylated using various alkylating agents. However, the potential for N-alkylation at the pyrazole ring nitrogens must be considered, and reaction conditions may need to be optimized to favor alkylation at the C5-amine. Direct alkylation of amines can sometimes lead to mixtures of mono- and poly-alkylated products. More controlled methods, such as reductive amination, are often employed for the selective synthesis of N-alkylated amines. The synthesis of 4-amino alkylated-1H-pyrazol-5-ols via a Mannich-type reaction in water provides an example of C-alkylation adjacent to the amino group in a related pyrazole system. researchgate.net Specific protocols for the selective N-alkylation of the C5-amine in this compound would likely require careful selection of reagents and conditions to avoid competing reactions.

Cyclization Reactions for Fused Heterocyclic System Formation

The 5-amino-1H-pyrazole scaffold, as present in this compound, is a well-established precursor for the synthesis of a wide range of fused heterocyclic systems. The primary mechanism involves the condensation of the 5-amino group and the adjacent C4-carbon atom of the pyrazole ring with bifunctional electrophiles to construct a new ring. The presence of the iodo group at the C4 position can influence the reactivity and provide a handle for further functionalization of the resulting fused system.

One of the most common applications of 5-aminopyrazoles is in the synthesis of pyrazolo[3,4-d]pyrimidines , which are recognized as purine (B94841) bioisosteres and exhibit significant biological activities. rsc.org The construction of the pyrimidine (B1678525) ring onto the pyrazole core is typically achieved by reacting the aminopyrazole with reagents that can provide one or three carbon atoms. For instance, heating a 5-aminopyrazole with formamide (B127407) or formic acid constitutes a classic method for introducing the C4 and C6 atoms of the pyrimidine ring, leading to the corresponding 4-aminopyrazolo[3,4-d]pyrimidine. nih.gov

More contemporary methods involve condensation with a variety of other reagents, allowing for diverse substitution patterns on the newly formed pyrimidine ring. These reactions highlight the versatility of the 5-aminopyrazole core in building complex heterocyclic structures. While specific examples starting directly from this compound are not extensively detailed in the literature, the established reactivity of the aminopyrazole moiety suggests its utility in these transformations. The iodo-substituent is generally expected to be compatible with many cyclization conditions.

Table 1: Examples of Reagents for Cyclization of 5-Aminopyrazoles

| Reagent Class | Specific Reagent Example | Resulting Fused System |

| C1 Reagents | Formamide, Formic Acid | Pyrazolo[3,4-d]pyrimidine |

| C2 Reagents | Bromine, Potassium Thiocyanate | Pyrazolo[4,3-d]thiazole nih.gov |

| C3 Reagents | β-Dicarbonyl Compounds (e.g., Acetylacetone) | Pyrazolo[1,5-a]pyrimidine nih.gov |

| Vilsmeier Reagents | PBr₃ / DMF | Pyrazolo[3,4-d]pyrimidine nih.gov |

These cyclization strategies underscore the potential of this compound as a precursor for a variety of fused heterocycles, where the resulting products would retain the iodine atom for subsequent cross-coupling reactions or other modifications.

Oxidative Transformations Involving the Amine Group

The 5-amino group of the pyrazole ring can undergo oxidative transformations, most notably to form azo compounds. Research has demonstrated a novel oxidative dehydrogenative coupling strategy where pyrazol-5-amines are converted into highly functionalized heteroaromatic azo compounds. nih.govacs.org

A significant reaction in this category is the simultaneous C-I bond formation and N-N bond formation through intermolecular iodination and oxidation. In this process, a pyrazol-5-amine is treated with iodine (I₂) and an oxidizing agent, such as aqueous tert-butyl hydroperoxide (TBHP), in the presence of a base like potassium carbonate. nih.govacs.org This one-pot reaction leads to the formation of a symmetrical azo compound, specifically an (E)-1,2-bis(4-iodo-1H-pyrazol-5-yl)diazene.

This transformation is particularly relevant as it directly installs the iodo group at the C4 position while concurrently forming the diazene (B1210634) bridge from the amine groups of two pyrazole molecules. nih.govnih.gov The reaction proceeds efficiently under mild conditions, making it a valuable method for synthesizing complex azo dyes and functional materials. nih.gov

Table 2: Oxidative Azo-Coupling of a Substituted Pyrazol-5-amine

| Starting Material | Reagents | Product | Yield | Reference |

| 3-Methyl-1-phenyl-1H-pyrazol-5-amine | I₂, K₂CO₃, aq. TBHP, EtOH | (E)-1,2-Bis(4-iodo-3-methyl-1-phenyl-1H-pyrazol-5-yl)diazene | 86% | nih.govacs.org |

The resulting iodo-substituted azopyrazoles are themselves versatile intermediates. The C-I bonds can be readily utilized in further transformations, such as Sonogashira cross-coupling reactions with terminal alkynes, to introduce additional structural diversity. nih.govacs.org This highlights the synthetic utility of oxidative transformations of the amine group in creating complex molecular architectures based on the pyrazole framework.

Advanced Applications in Heterocyclic Chemistry and Material Precursors

4-Iodo-1-phenyl-1H-pyrazol-5-amine as a Versatile Synthetic Building Block

The reactivity of this compound is dominated by the presence of the C-I bond and the nucleophilic amino group, making it an ideal starting material for constructing more elaborate molecules. scirp.org The carbon-iodine bond is particularly amenable to various cross-coupling reactions, while the amino group provides a site for cyclization and functionalization.

The inherent reactivity of the iodo- and amino-substituted pyrazole (B372694) core allows for the generation of a multitude of pyrazole derivatives with high degrees of functionalization. The iodine atom at the 4-position can be readily displaced or involved in coupling reactions, while the amino group at the 5-position can be acylated, alkylated, or participate in condensation reactions. scirp.org

For instance, the amino group can react with various electrophiles. Acylation with agents like acetic anhydride (B1165640) or benzoyl chloride yields the corresponding 5-acylamino pyrazoles. scirp.org Furthermore, multi-component reactions (MCRs) involving 5-aminopyrazoles, aldehydes, and other reagents lead to the formation of highly substituted pyrazole systems. nih.gov A notable example is the synthesis of 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols) through the condensation of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes. nih.gov

| Starting Material | Reagents | Product Type | Reference |

| 5-Amino-3-methyl-pyrazole | Acetic anhydride / Benzoyl chloride | 5-Acylamino pyrazoles | scirp.org |

| 3-Methyl-1-phenyl-5-pyrazolone | Aromatic aldehydes | 4,4'-(Arylmethylene)bis(1H-pyrazol-5-ols) | nih.gov |

The carbon-iodine bond in this compound is a key feature that facilitates its use in the synthesis of biaryl compounds, which are structures containing two directly linked aromatic rings. This transformation is typically achieved through transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. nih.govorganic-chemistry.org

In a model Suzuki-Miyaura reaction, 4-iodo-pyrazoles can be coupled with phenylboronic acid in the presence of a palladium catalyst, such as Pd(PPh₃)₄, to yield the corresponding 4-phenylpyrazole derivatives. nih.gov This methodology provides a direct route to introduce an aryl substituent at the 4-position of the pyrazole ring, creating a valuable biaryl linkage. Similarly, Sonogashira coupling reactions can be employed to introduce alkynyl groups, further demonstrating the versatility of the C-I bond for C-C bond formation. nih.gov

| Pyrazole Substrate | Coupling Partner | Reaction Type | Catalyst | Product | Reference |

| 4-Iodo-1-(p-tolyl)-3-trifluoromethyl-1H-pyrazole | Phenylboronic acid | Suzuki-Miyaura | Pd(PPh₃)₄ | 4-Phenyl-1-(p-tolyl)-3-trifluoromethyl-1H-pyrazole | nih.gov |

| 5-Iodo-1-(p-tolyl)-3-trifluoromethyl-1H-pyrazole | Phenylboronic acid | Suzuki-Miyaura | Pd(PPh₃)₄ | 5-Phenyl-1-(p-tolyl)-3-trifluoromethyl-1H-pyrazole | nih.gov |

Construction of Complex Heterocyclic Architectures

The dual functionality of this compound makes it an exceptional building block for the synthesis of fused heterocyclic systems. The amino group often acts as a nucleophile to initiate cyclization, while the iodo group can be used for subsequent functionalization or ring-forming reactions.

Pyrazolo[1,5-a]quinazolines can be synthesized through a Rh(III)-catalyzed C–H activation and cyclization cascade. rsc.orgresearchgate.net This method involves the [5+1] annulation reaction of a substituted 1-phenyl-1H-pyrazol-5-amine with an alkynoate or alkynamide, where the alkyne provides a single carbon atom to form the fused ring system. rsc.org This one-pot procedure is noted for its broad substrate scope and high atom economy. rsc.orgresearchgate.net Other strategies involve the cyclocondensation of aminopyrazole derivatives with various reagents. researchgate.netcu.edu.eg

| Reactants | Catalyst/Conditions | Product | Reference |

| Substituted phenyl-1H-pyrazol-5-amine, Alkyne ester/amide | Rh(III) catalyst | Pyrazolo[1,5-a]quinazolines | rsc.orgresearchgate.net |

| 5-Amino-3-cyanomethyl-1H-pyrazole-4-carbonitrile, Enaminones | Refluxing glacial acetic acid | Pyrazolo[1,5-a]quinazoline-3-carbonitriles | researchgate.netcu.edu.eg |

The pyrazolo[3,4-b]pyridine core is a common target in medicinal chemistry, and 5-aminopyrazoles are key starting materials for its construction. mdpi.com One effective method involves a cascade 6-endo-dig cyclization reaction between a 5-aminopyrazole and an alkynyl aldehyde. nih.gov This reaction can be switched to produce either halogen-functionalized or non-halogen-functionalized pyrazolo[3,4-b]pyridines by using iodine or a silver catalyst, respectively. nih.gov The reaction proceeds through the initial condensation of the aminopyrazole with the aldehyde to form an intermediate, which then undergoes cyclization. nih.gov

Another established route is the reaction of 5-aminopyrazole derivatives with 1,3-dicarbonyl compounds. mdpi.com For example, 1-phenyl-3-methyl-5-aminopyrazole reacts with 1,3-diketones in glacial acetic acid to form N-phenyl-3-methyl substituted pyrazolo[3,4-b]pyridines. mdpi.com

| 5-Aminopyrazole Reactant | Co-reactant | Conditions/Catalyst | Product | Reference |

| 3-Methyl-1-phenyl-1H-pyrazol-5-amine | 3-Phenylpropiolaldehyde | Iodine or Silver salt | Halogenated or Non-halogenated 3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridines | nih.gov |

| 1-Phenyl-3-methyl-5-amino-pyrazole | 1,3-Diketones | Glacial Acetic Acid | N-phenyl-3-methyl substituted 1H-pyrazolo[3,4-b]pyridines | mdpi.com |

| 5-Amino-1-(5,6-diphenyl-1,2,4-triazin-3-yl)-3-(methylthio)-1H-pyrazole-4-carbonitrile | Benzoylacetone | - | Pyrazolo[3,4-b]pyridine derivative | nih.gov |

Azo-bridged pyrazole derivatives are a class of compounds that incorporate the -N=N- azo linkage. The synthesis of these compounds often involves the diazotization of an aminopyrazole followed by a coupling reaction with a suitable aromatic or heterocyclic partner. frontiersin.org For instance, 1H-4-ethoxycarbonyl-3-methyl-pyrazol-5-yl-diazonium chloride can be coupled with various pyrazol-5-ones to create pyrazol-5-yl-azo-pyrazol-5-ones. researchgate.net

A green and efficient method for synthesizing azo-linked 5-amino-pyrazole-4-carbonitriles involves a three-component mechanochemical reaction of an azo-linked aldehyde, malononitrile, and a hydrazine (B178648) derivative, catalyzed by tannic acid-functionalized silica-coated Fe₃O₄ nanoparticles. frontiersin.org This approach offers high yields and short reaction times. frontiersin.org

| Synthesis Method | Reactants | Product Type | Reference |

| Diazo-coupling | 1H-4-Ethoxycarbonyl-3-methyl-pyrazol-5-yl-diazonium chloride, Pyrazol-5-ones | Pyrazol-5-yl-azo-pyrazol-5-ones | researchgate.net |

| Three-component mechanochemical reaction | Azo-linked aldehydes, Malononitrile, Phenylhydrazine (B124118)/p-tolylhydrazine | Azo-linked 5-amino-pyrazole-4-carbonitriles | frontiersin.org |

Precursors for the Development of Novel Materials

The pyrazole scaffold is a cornerstone in the design of functional molecules due to its unique physicochemical properties and synthetic versatility. nih.govmdpi.com Within this class, this compound emerges as a particularly valuable precursor for creating novel materials. nih.govrsc.org Its structure is primed for diverse chemical transformations; the amine group at the 5-position and the iodo-substituent at the 4-position serve as reactive handles for building more complex molecular architectures. nih.govrsc.org

The functionalization at these positions allows for the synthesis of asymmetric ligands and advanced material building blocks. For instance, the iodine atom can be replaced through cross-coupling reactions, such as the Suzuki-Miyaura reaction, to introduce new carbon-carbon bonds. rsc.org Simultaneously, the amine group can be readily converted into imines, amides, or other functional groups, paving the way for a wide array of derivatives. nih.govresearchgate.net This dual reactivity makes this compound a strategic starting point for materials with tailored electronic, optical, and coordination properties. nih.govrsc.org

Application in Liquid Crystalline Materials Research

The rigid, planar structure of the pyrazole ring is a desirable feature in the design of liquid crystalline materials. rsc.orgresearchgate.net Liquid crystals (LCs) are a state of matter that possesses properties between those of conventional liquids and solid crystals, and their molecular order can be influenced by external stimuli. Compounds containing five-membered heterocyclic rings, including pyrazoles, are known to form the basis of mesogenic (liquid crystal-forming) compounds. researchgate.netrsc.org

Research has demonstrated that 3,5-disubstituted pyrazoles can exhibit liquid crystalline properties, and this behavior can be tuned by the nature of the substituents. researchgate.net Silver complexes incorporating 3,5-bis(4-alkyloxyphenyl)pyrazole ligands, for example, have been shown to be photoluminescent liquid crystal materials. rsc.org While direct studies on this compound as a liquid crystal are not prominent, its structure serves as an ideal platform for creating such materials. By modifying the amine and iodo positions with long alkyl chains or other mesogenic groups, it is possible to induce liquid crystalline phases. The synthesis of new ionic liquid crystals (ILCs) based on pyrazolium (B1228807) salts further highlights the potential of the pyrazole core in developing materials that combine the properties of ionic liquids and liquid crystals, which are of interest for applications as ordered conductive materials. nih.gov

Exploration in Photo-Switching Systems

Molecular photoswitches are molecules that can be reversibly toggled between two or more stable states using light, making them critical components in light-responsive materials and molecular machines. nih.govacs.org The pyrazole scaffold has been successfully integrated into several classes of photoswitches, most notably in arylazopyrazoles and pyrazole-based imines. nih.govresearchgate.net

The compound this compound is a key precursor for pyrazole-based photoswitches. The amine group can be condensed with an aldehyde to form an imine (C=N) bond, a known photo-isomerizable group. nih.gov Research on aryliminopyrazoles (AIPs) has shown that replacing a phenyl ring in a traditional imine photoswitch with a pyrazole unit leads to significantly enhanced photoswitching properties. nih.gov These AIPs can undergo quantitative E/Z isomerization upon irradiation with visible light, and the resulting Z-isomers exhibit remarkably long thermal half-lives. nih.gov The stability of the Z-isomer is attributed to non-covalent interactions, such as those between the imine and ortho-substituents on the phenyl ring. nih.gov

Furthermore, arylazopyrazoles are a well-studied class of azoheteroarene photoswitches that display excellent bidirectional switching and exceptionally long half-lives, sometimes reaching tens of years. nih.gov The this compound scaffold can be chemically modified to incorporate the azo (N=N) linkage, thereby accessing this important class of photoswitches. These molecules are foundational for developing advanced applications such as light-controlled drug delivery and photochromic lenses. acs.orgresearchgate.net

Research Findings on Pyrazole-Based Photoswitches

| Compound Class | Key Findings | Potential Application |

| Aryliminopyrazoles (AIPs) | Quantitative conversion to long-lived Z-isomers with visible light. Thermal half-life can be tuned by substitution. nih.gov | Light-responsive materials, Molecular machines nih.gov |

| Arylazopyrazoles | Quantitative bidirectional switching. nih.gov Extremely long thermal half-lives (t₁/₂), sometimes extending for years. nih.gov | High-density data storage, Photoswitchable fluorescent molecules nih.govresearchgate.net |

| Pyrazolone Derivatives | Exhibit photochromism in the solid state, converting from colorless enol-form to yellow keto-form under UV light. researchgate.net | Solid-state photonic switches, Reversible fluorescent switches researchgate.net |

Mechanistic Investigations and Computational Studies of 4 Iodo 1 Phenyl 1h Pyrazol 5 Amine Reactions

Elucidation of Reaction Pathways and Intermediates

Understanding the stepwise progression of a chemical reaction is fundamental to optimizing conditions and expanding its synthetic utility. For reactions involving 4-iodo-1-phenyl-1H-pyrazol-5-amine, several key mechanistic features have been identified.

Role of In-Situ Iodine Formation in C4-Sulfenylation Mechanisms

A notable reaction of this compound is its C4-sulfenylation. Mechanistic studies have revealed that the in-situ formation of molecular iodine is a crucial step in this process. researchgate.net In a metal-free approach conducted in water, this compound reacts with arylsulfonyl hydrazides to yield C4-sulfenylated pyrazoles. The key to this transformation is the initial generation of iodine from the starting pyrazole (B372694) in the presence of the arylsulfonyl hydrazide. researchgate.net This in-situ generated iodine then facilitates the subsequent C-S bond formation. This method is highlighted for its environmentally friendly conditions, utilizing water as a solvent and proceeding in the open air. researchgate.net

This process is part of a broader class of reactions where an iodine source promotes the sulfenylation of pyrazoles. exlibrisgroup.comresearchgate.net For instance, iodine can catalyze the sulfenylation of pyrazolones using dimethyl sulfoxide (B87167) (DMSO) as a green oxidant. rsc.org These reactions underscore the versatility of iodine in promoting C-S bond formation in pyrazole systems.

Characterization of Radical Intermediates in Oxidative Coupling Reactions

The oxidative coupling of pyrazol-5-amines, including derivatives of this compound, often proceeds through radical pathways. nih.govdntb.gov.ua The formation of radical intermediates is a key feature of these transformations, which can lead to the synthesis of complex molecules like azopyrroles. In one such reaction, the single-electron oxidation of a pyrazol-5-amine, mediated by tert-butyl hydroperoxide (TBHP) in the presence of iodine, leads to a radical cation. nih.gov This intermediate undergoes further reactions, including coupling with molecular iodine, to form the final product. nih.gov

The involvement of radical species has been confirmed through control experiments. The addition of radical scavengers like TEMPO or BHT has been shown to completely inhibit the reaction, providing strong evidence for a radical mechanism. mdpi.comrsc.org These findings are crucial for understanding the reaction's course and for controlling the selectivity of the process.

Understanding Catalytic Cycles in Transition Metal-Mediated Transformations

Transition metals, particularly copper and palladium, play a significant role in mediating transformations of pyrazole derivatives. The direct 4-alkoxylation of 4-iodo-1H-pyrazoles with alcohols can be achieved through a CuI-catalyzed coupling protocol. nih.gov The catalytic cycle for such reactions typically involves the coordination of the catalyst to the reactants, followed by a series of steps including oxidative addition, ligand exchange, and reductive elimination to afford the final product and regenerate the catalyst.

In some cases, the choice of metal catalyst can dramatically alter the reaction outcome, leading to different products through distinct mechanistic pathways. dntb.gov.ua For instance, copper-catalyzed oxidative coupling of pyrazol-5-amines can lead to the formation of azopyrrole derivatives. nih.govnih.gov Understanding the intricacies of these catalytic cycles is essential for developing new synthetic methods and for controlling the chemoselectivity of the reactions.

Analysis of Solvent Effects on Reaction Mechanisms

The choice of solvent can have a profound impact on the reaction mechanism and outcome. For instance, in the synthesis of 5-substituted 1H-tetrazoles, a reaction that shares mechanistic features with some pyrazole transformations, the nature of the solvent is critical. researchgate.net High-boiling point polar solvents like DMF and DMSO can facilitate the reaction, while nonpolar solvents like toluene (B28343) may inhibit it due to poor solubility of the reactants. researchgate.net Water has been identified as an excellent solvent for certain reactions, promoting high yields and offering environmental benefits. researchgate.netresearchgate.net In some cases, a solvent like DMSO can play a dual role, acting as both the reaction medium and a catalyst. dntb.gov.ua The solvent's ability to stabilize intermediates and transition states can significantly influence the reaction rate and selectivity.

Theoretical and Computational Chemistry Approaches

To complement experimental studies, theoretical and computational methods provide a deeper understanding of the molecular properties and reaction dynamics of this compound.

Future Research Directions and Unexplored Reactivity of 4 Iodo 1 Phenyl 1h Pyrazol 5 Amine

Expansion of Substrate Scope and Functional Group Tolerance in Existing Reactions

Further exploration of the substrate scope and functional group tolerance in established reactions of 4-iodo-1-phenyl-1H-pyrazol-5-amine is a crucial avenue for future research. While cross-coupling reactions like the Suzuki-Miyaura and Sonogashira reactions have been utilized to functionalize the C4-position of similar iodopyrazole systems, a systematic investigation into the compatibility of these reactions with a wider array of functional groups on both the pyrazole (B372694) core and the coupling partner is warranted. nih.gov

Future studies should aim to delineate the electronic and steric limits of these transformations. For instance, investigating the coupling of this compound with a diverse library of boronic acids and terminal alkynes bearing sensitive functional groups such as aldehydes, ketones, esters, and nitriles would provide a more comprehensive understanding of the reaction's robustness. The insights gained would be invaluable for the strategic design of complex target molecules.

Moreover, the expansion of substrate scope is not limited to cross-coupling reactions. Investigating the tolerance of other transformations, such as N-arylation or acylation at the C5-amine, to various functional groups will further enhance the synthetic utility of this scaffold. A streamlined approach to rationally select enzymes or catalysts with desired functionalities could also be employed to expand the substrate scope for biocatalytic modifications of pyrazole derivatives. nih.gov

Development of Novel Catalytic Systems and Enhanced Green Chemistry Methodologies

The development of more efficient and environmentally benign catalytic systems represents a significant frontier in the chemistry of this compound. While palladium-catalyzed cross-coupling reactions are effective, future research should focus on creating novel catalysts that offer higher turnover numbers, operate under milder conditions, and are more cost-effective and less toxic. nih.gov This includes the exploration of catalysts based on earth-abundant metals like copper or iron.

A strong emphasis on green chemistry principles is expected to guide future synthetic strategies. thieme-connect.com This involves the use of environmentally friendly solvents, such as water or magnetized distilled water, and the development of catalyst-free reaction conditions. researchgate.netscielo.org.za For instance, microwave-assisted synthesis in aqueous media has already proven effective for the preparation of 1-aryl-1H-pyrazole-5-amines, offering advantages in terms of reaction time and resource efficiency. nih.gov The development of recyclable catalysts, such as polymer-supported or magnetic nanoparticle-based systems, is another key area of interest, as it aligns with the goals of sustainable chemistry by simplifying product purification and reducing waste. frontiersin.orgresearchgate.net

| Catalyst/Methodology | Reaction Type | Advantage |

| Pd(PPh₃)₄ | Suzuki-Miyaura Coupling | Established method for C-C bond formation. nih.gov |

| Microwave Irradiation | Pyrazole Synthesis | Time and resource efficient, uses water as a solvent. nih.gov |

| [Et₃NH][HSO₄] | Bis(pyrazol-5-ol) Synthesis | Reusable and cost-effective ionic liquid catalyst. researchgate.net |

| Magnetized Distilled Water | Chromeno[2,3-c]pyrazole Synthesis | Catalyst-free, environmentally friendly solvent. scielo.org.za |

| Poly(aniline-co-melamine)@MnFe₂O₄ | Dihydropyrano[2,3-c]pyrazole Synthesis | High catalytic activity, stable, and reusable magnetic nanocatalyst. frontiersin.org |

Strategies for Asymmetric Synthesis and Stereoselective Transformations

The synthesis of enantiomerically pure pyrazole derivatives is of paramount importance, given their prevalence in pharmacologically active compounds. rsc.orgresearchgate.net A significant future direction for research on this compound involves the development of strategies for asymmetric synthesis and stereoselective transformations. This can be approached through several avenues, including the use of chiral catalysts, chiral auxiliaries, or the derivatization of the pyrazole core to introduce a chiral center that can direct subsequent reactions.

Organocatalysis and metal-based catalysis have emerged as powerful tools for the asymmetric functionalization of pyrazoles and pyrazolones. rsc.org Future work could focus on adapting these methodologies to this compound. For example, the development of a chiral catalyst, such as a spirocyclic phosphoric acid or a chiral Gd(OTf)₃/N,N'-dioxide complex, could enable the enantioselective functionalization of the C5-amine or the pyrazole ring itself. researchgate.netnih.gov The goal would be to achieve high yields and excellent enantioselectivities in the synthesis of novel chiral pyrazole-based compounds. researchgate.net

Exploration of New Bond-Forming Reactions at the C4-Iodine and C5-Amine Positions

The C4-iodine and C5-amine functionalities of this compound offer a rich platform for the exploration of new bond-forming reactions. Beyond the well-established cross-coupling reactions at the C4-position, there is potential to investigate other transformations such as direct arylation, cyanation, or amination reactions. These methods could provide more direct and atom-economical routes to a variety of substituted pyrazoles.

The C5-amine group is also a key handle for derivatization. Future research could explore a wider range of reactions at this position, including the formation of amides, sulfonamides, ureas, and guanidines. Furthermore, the development of one-pot or domino reactions that simultaneously functionalize both the C4 and C5 positions would be a highly efficient strategy for rapidly building molecular complexity. researchgate.net For instance, a one-pot reaction involving an initial cross-coupling at the C4-position followed by a subsequent reaction at the C5-amine could streamline the synthesis of highly substituted pyrazole derivatives.

Application of Advanced Computational Modeling for Reaction Prediction and Rational Design

Advanced computational modeling is poised to play an increasingly integral role in guiding future research on this compound. Density functional theory (DFT) calculations can be employed to predict the reactivity of the C4-iodine and C5-amine positions, providing insights into reaction mechanisms and helping to rationalize observed regioselectivity. nih.gov Such computational studies can aid in the design of new reactions and the optimization of existing ones.

Molecular docking and other computational tools can be used for the rational design of novel pyrazole derivatives with specific biological activities. nih.govchemmethod.comnih.gov By modeling the interactions of potential derivatives with biological targets, researchers can prioritize the synthesis of compounds with the highest likelihood of success, thereby accelerating the drug discovery process. chemmethod.com For example, computational screening can help in identifying derivatives with optimal ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. chemmethod.com The integration of computational and experimental approaches will be crucial for the efficient and targeted development of new applications for this compound and its derivatives.

Q & A

Basic Research Questions

Q. What established synthetic routes exist for 4-iodo-1-phenyl-1H-pyrazol-5-amine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves iodination of a pre-formed pyrazole core or condensation of iodinated precursors. Key factors include:

- Reagent selection : Use of iodine sources (e.g., N-iodosuccinimide) and catalysts (e.g., CuI) for regioselective iodination .

- Temperature control : Reactions often proceed at 60–80°C to balance reactivity and side-product formation .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) achieves >95% purity .

- Data Table :

| Synthetic Route | Key Reagents | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Iodination | NIS, CuI | 70 | 65–75 | 95 |

| Condensation | NH2NH2, KI | 80 | 50–60 | 90 |

Q. How can researchers characterize the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer :

- NMR : H NMR (DMSO-d6) shows pyrazole C-H protons at δ 6.8–7.5 ppm, with NH signals near δ 5.2–5.5. C NMR confirms iodine’s deshielding effect (C4 at ~95 ppm) .

- IR : N-H stretching (3300–3450 cm) and C-I vibrations (550–600 cm) validate functional groups .

- Mass Spectrometry : ESI-MS ([M+H]) at m/z 286 confirms molecular weight .

Q. What storage conditions are critical for maintaining the stability of this compound?

- Methodological Answer :

- Store under inert gas (N/Ar) at –20°C to prevent iodine displacement by moisture .

- Use amber vials to avoid photodegradation of the aryl-iodo bond .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer :

- Systematic SAR Studies : Vary substituents at positions 1 and 5 to isolate activity trends. For example:

- Electron-withdrawing groups (e.g., NO) enhance antibacterial activity but reduce solubility .

- Controlled Assays : Use standardized MIC (Minimum Inhibitory Concentration) protocols to compare activity across studies .

- Data Table :

| Derivative Structure | Antibacterial MIC (µg/mL) | Solubility (mg/mL) |

|---|---|---|

| 4-Iodo-1-(4-NO-Ph) | 2.5 | 0.8 |

| 4-Iodo-1-(4-OMe-Ph) | 10.0 | 3.2 |

Q. What computational approaches are suitable for predicting the reactivity of the iodine substituent in this compound?

- Methodological Answer :

- DFT Calculations : Model transition states for iodine substitution (e.g., SNAr) using B3LYP/6-31G(d). Predict activation energies for nucleophilic attacks .

- Molecular Docking : Screen interactions with biological targets (e.g., kinase enzymes) to prioritize derivatives for synthesis .

Q. How does the crystal packing of this compound derivatives influence their intermolecular interactions and solubility?

- Methodological Answer :

- X-ray Crystallography : Reveals π-stacking (3.5–4.0 Å) between phenyl rings and hydrogen bonds (N-H⋯N, ~2.8 Å) that reduce solubility .

- Solubility Optimization : Introduce polar groups (e.g., –OH) to disrupt packing without altering bioactivity .

Q. What strategies optimize regioselectivity in substitution reactions at the iodine position of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.